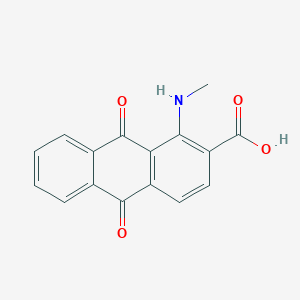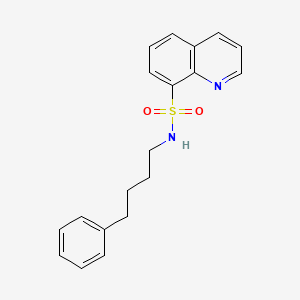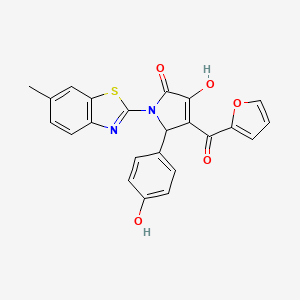
1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid is a complex organic compound with a unique structure that includes an anthracene backbone substituted with a methylamino group and carboxylic acid
Preparation Methods
The synthesis of 1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Oxidation: Anthracene is oxidized to form anthraquinone.
Nitration and Reduction: Anthraquinone undergoes nitration to introduce a nitro group, which is subsequently reduced to an amino group.
Methylation: The amino group is methylated to form the methylamino derivative.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Condensation: The carboxylic acid group can react with amines or alcohols to form amides or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
1-(Methylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid can be compared with other similar compounds, such as:
Anthraquinone: The parent compound, which lacks the methylamino and carboxylic acid groups.
1-Amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid: Similar but without the methyl group.
1-(Dimethylamino)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid: Contains an additional methyl group on the amino nitrogen.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11NO4 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
1-(methylamino)-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C16H11NO4/c1-17-13-11(16(20)21)7-6-10-12(13)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,1H3,(H,20,21) |
InChI Key |
FNTSHBHJZQRXCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-methoxyphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11119368.png)
![Methyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11119371.png)

![2-(5-chloro-2-thienyl)-N~4~-[2-(1-cyclohexenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B11119376.png)
![(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11119383.png)

![{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene](/img/structure/B11119387.png)
![4-Amino-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11119391.png)
![7-Chloro-2-(6-methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119392.png)
![4-[(2-{4-[(3-{5-[(4-carboxyphenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-chlorophenyl)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B11119394.png)
![(2R,3R,10bS)-2-(3-bromo-4-fluorophenyl)-1,1-dicyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11119402.png)
![1-(4-Bromophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119414.png)
![4-Methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11119420.png)
